molecular formula C19H20N2O3 B13407636 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid

Cat. No.: B13407636
M. Wt: 324.4 g/mol
InChI Key: KTDFMXMQBJVZIO-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The final step involves the addition of the 2-methyl-propionic acid group, which can be done through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives .

Scientific Research Applications

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects . The methoxy-benzyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    4-Methoxybenzylamine: Shares the methoxy-benzyl group, used in the synthesis of various pharmaceuticals.

    2-Methyl-propionic acid: A simple carboxylic acid used in organic synthesis.

Uniqueness

3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-2-methylpropanoic acid

InChI

InChI=1S/C19H20N2O3/c1-13(19(22)23)12-21-17-6-4-3-5-16(17)20-18(21)11-14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,22,23)

InChI Key

KTDFMXMQBJVZIO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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